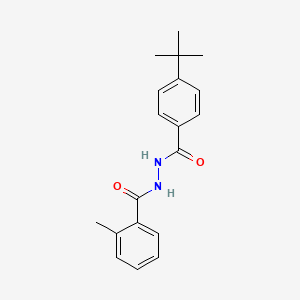![molecular formula C19H23N5 B5650430 1,6-dimethyl-4-(4-phenylazepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5650430.png)
1,6-dimethyl-4-(4-phenylazepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves strategic reactions that introduce specific functional groups, aiming for compounds with desired biological activities. For example, the synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines showcases a method involving the reaction of 1-dimethylaminomethylene-2-oxo-2-phenylethyl-3,5-diphenyl-1H-pyrazole with various amidines, demonstrating a versatile approach to pyrazolo[3,4-d]pyrimidine synthesis (Bondavalli et al., 1992).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by their pyrazolo and pyrimidine fused ring system, which plays a crucial role in their biological activities. For example, studies involving X-ray diffraction analysis have provided insights into the intramolecular and intermolecular interactions that influence the stability and reactivity of these compounds (Ogurtsov & Rakitin, 2021).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidine derivatives participate in various chemical reactions, demonstrating their versatility as synthetic intermediates. They are known to undergo nucleophilic substitution, cycloaddition, and electrophilic substitution reactions, among others. For instance, the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines from ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates highlights their reactivity and potential for generating structurally diverse compounds (Bruni et al., 1994).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and substitution patterns. Studies employing NMR spectroscopy and X-ray diffraction have elucidated the impact of specific substituents on these physical properties, providing valuable insights for the design of new compounds with optimized characteristics (Chimichi et al., 1996).
Chemical Properties Analysis
The chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, including acidity, basicity, and reactivity, are central to their biological activities and interaction with biological targets. Their ability to interact with various enzymes, receptors, and DNA structures is often attributed to the electronic and steric effects imparted by their functional groups. Research into novel pyrazolo[3,4-d]pyrimidine compounds with broad-spectrum anticancer activities illustrates their potential to act as enzyme inhibitors and interact with biological macromolecules (Singla et al., 2017).
Propriétés
IUPAC Name |
1,6-dimethyl-4-(4-phenylazepan-1-yl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-21-18-17(13-20-23(18)2)19(22-14)24-11-6-9-16(10-12-24)15-7-4-3-5-8-15/h3-5,7-8,13,16H,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSMXLQLDACGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-(4-phenylazepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5650356.png)
![8-(3-fluoroisonicotinoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5650364.png)
![N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5650375.png)
![2,3-dimethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoxaline](/img/structure/B5650388.png)
![N-[(2-amino-5-pyrimidinyl)methyl]-3-chloro-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5650389.png)

![N-[4-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5650415.png)
![2-(4-methylbenzoyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5650423.png)

![1-(4-methoxy-2-methylbenzoyl)-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5650438.png)

![N-benzyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5650453.png)
![(1S*,5R*)-6-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650456.png)
![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5650464.png)